monitor peptide

Gastroenterology Endocrinology Cholecystokinin Release Assay

Monitor peptide (CAS 110070-20-7), also designated pancreatic secretory trypsin inhibitor I (PSTI-I), cholecystokinin-releasing peptide, and serine protease inhibitor Kazal-type 1 (SPINK1), is a 61-amino-acid Kazal-type serine protease inhibitor. This peptide is distinguished from other trypsin inhibitors by its bifunctional nature: it acts as a canonical trypsin inhibitor in the pancreas while also functioning as an intraluminal CCK-releasing factor in the small intestine.

Molecular Formula C9H8F6N2
Molecular Weight 0
CAS No. 110070-20-7
Cat. No. B1167977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemonitor peptide
CAS110070-20-7
Synonymsmonitor peptide
Molecular FormulaC9H8F6N2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Monitor Peptide (CAS 110070-20-7): Procurement-Relevant Identity, Structural Class, and Bifunctional Definition


Monitor peptide (CAS 110070-20-7), also designated pancreatic secretory trypsin inhibitor I (PSTI-I), cholecystokinin-releasing peptide, and serine protease inhibitor Kazal-type 1 (SPINK1), is a 61-amino-acid Kazal-type serine protease inhibitor [1]. This peptide is distinguished from other trypsin inhibitors by its bifunctional nature: it acts as a canonical trypsin inhibitor in the pancreas while also functioning as an intraluminal CCK-releasing factor in the small intestine [2]. Originally purified from rat pancreatic juice, monitor peptide exhibits a molecular weight of approximately 6500 daltons, an isoelectric point of 9.0, and demonstrates acid stability and heat resistance [3]. As a member of the pancreatic secretory trypsin inhibitor family, it serves as a reference compound for studies of protease inhibition coupled with endocrine signaling, with procurement driven by its validated dual-activity profile.

Monitor Peptide (CAS 110070-20-7) Procurement Risk: Why Simple Trypsin Inhibitors or Generic PSTI Analogs Cannot Substitute


Generic substitution of monitor peptide with standard trypsin inhibitors (e.g., bovine Kunitz-type inhibitor, ovomucoid trypsin inhibitor) or human PSTI (hPSTI) fails due to three non-substitutable functional divergences. First, monitor peptide possesses a unique CCK-releasing activity not shared by other trypsin inhibitors; ovomucoid trypsin inhibitor, despite potent anti-trypsin activity, demonstrates no detectable CCK release [1]. Second, within the PSTI family, significant species-dependent functional divergence exists: rat monitor peptide (PSTI-I) and human PSTI exhibit differential CCK-releasing potency despite sequence homology [2]. Third, the reactive site architecture of monitor peptide—specifically Arg23—governs trypsin inhibition with an affinity calibrated for reversible competition with dietary protein, a functional parameter not replicated in high-affinity Kunitz-type inhibitors [3]. These divergences mean that substitution with an alternative trypsin inhibitor will preserve only one arm of the bifunctional activity, compromising experimental validity in CCK-release-dependent assays.

Monitor Peptide (CAS 110070-20-7) Quantified Differentiation: Head-to-Head Comparative Evidence Against Closest Analogs


Bifunctional Activity Quantification: Monitor Peptide vs. Ovomucoid Trypsin Inhibitor in CCK Release Assays

Monitor peptide demonstrates a bifunctional profile combining trypsin inhibition with CCK-releasing activity, a property absent in ovomucoid trypsin inhibitor. In a comparative bioassay using conscious rats, partially purified rat PSTI (monitor peptide) was directly compared with ovomucoid trypsin inhibitor (OMTI) and concentrated jejunal secretions for both CCK-releasing activity and trypsin inhibitory activity [1]. While OMTI exhibited potent trypsin inhibition, it failed to stimulate CCK release, establishing that trypsin inhibition alone is insufficient to confer CCK-releasing functionality [1]. This functional divergence validates monitor peptide as the requisite reference standard for assays requiring combined protease inhibition and CCK secretagogue activity.

Gastroenterology Endocrinology Cholecystokinin Release Assay

Species-Specific Functional Divergence: Rat Monitor Peptide vs. Human PSTI in CCK Release Potency

Despite sequence homology between rat monitor peptide (PSTI-I) and human pancreatic secretory trypsin inhibitor (hPSTI), the two peptides exhibit significantly different CCK-releasing potency. In a direct comparative study using conscious rats, plasma CCK concentrations produced by monitor peptide were significantly higher than those produced by hPSTI under identical experimental conditions [1][2]. This species-dependent functional divergence demonstrates that human PSTI cannot serve as a substitute for rat monitor peptide in studies of CCK-mediated feedback regulation of pancreatic enzyme secretion.

Comparative Endocrinology Species-Specific Pharmacology CCK Secretion

Structure-Activity Relationship: Arg23 Residue as Determinant of Trypsin Inhibitory Activity

The trypsin inhibitory activity of monitor peptide is critically dependent on the Arg23 residue. Chemical synthesis of monitor peptide alongside its [Ala23, Ala47] analog enabled direct comparison of trypsin inhibition activity [1]. Synthetic monitor peptide was as effective as the native product in inhibiting trypsin. In contrast, replacement of the essential Arg23 in the [Ala23, Ala47]-analog led to complete loss of trypsin inhibition activity [1][2]. This structure-activity relationship establishes that Arg23 is indispensable for the trypsin inhibitory function and provides a validated quality control benchmark for verifying the structural integrity and activity of synthetic or recombinant monitor peptide preparations.

Structure-Activity Relationship Enzyme Inhibition Mutagenesis Analysis

Binding Affinity Quantification: Tissue-Specific Receptor Binding with 3.7-4.4-Fold Affinity Differential

Monitor peptide binds to specific saturable binding sites in both the small intestine and liver, with tissue-dependent affinity differences. Using 125I-monitor peptide binding on frozen sections of rat liver and gut visualized by autoradiography, saturable binding was observed in both tissues. The liver binding site exhibited an affinity 3.7-4.4-fold higher than those in the small intestine [1][2]. Epidermal growth factor (EGF) and GTPγS did not inhibit 125I-monitor peptide binding, indicating that the binding sites are not EGF receptors or G protein-coupled receptors [1]. This tissue-specific affinity differential is a distinguishing feature not characterized for other PSTI family members.

Receptor Binding Tissue Distribution Ligand-Receptor Interaction

Binding Kinetics and Receptor Characterization: Kd = 50 nM and ∼53 kDa Receptor Identification

Monitor peptide binding to isolated rat small intestinal mucosal cells is saturable, specific, and characterized by a defined dissociation constant. Scatchard analysis of specific 125I-monitor peptide binding yielded a linear plot with a dissociation constant (Kd) of 50 nM [1][2]. The optimum pH for binding was 8-9. After affinity crosslinking, the binding site appeared as a band of ∼53 kDa without reduction and ∼33 kDa with reduction in polyacrylamide gel electrophoresis [1]. The density of binding sites was highest in duodenum, low in ileal mucosa, and absent in colonic mucosa [2]. These binding parameters provide a quantitative benchmark for receptor-mediated CCK release and are not shared by other trypsin inhibitors.

Binding Kinetics Receptor Characterization Ligand-Receptor Interaction

Monitor Peptide (CAS 110070-20-7) Application Scenarios: Evidence-Backed Research and Procurement Use Cases


CCK Secretion Assays Requiring Combined Trypsin Inhibition and CCK-Releasing Activity

Monitor peptide is the only validated reference compound for assays requiring simultaneous trypsin inhibition and CCK-releasing activity. Unlike ovomucoid trypsin inhibitor, which fails to stimulate CCK release despite potent anti-trypsin activity, monitor peptide provides the bifunctional activity essential for studying protein-stimulated CCK secretion [1]. Applications include: (1) in vitro CCK release assays using isolated intestinal mucosal cells, (2) in vivo conscious rat models for feedback regulation of pancreatic enzyme secretion, and (3) fluorescence-activated cell sorting (FACS)-based isolation of CCK-secreting enteroendocrine cells using monitor peptide as a selective agonist to trigger intracellular calcium flux [1][2]. Procurement of authentic monitor peptide ensures experimental systems that accurately recapitulate the physiological coupling between luminal protein sensing and CCK-mediated pancreatic response.

Structure-Activity Relationship Studies of Kazal-Type Serine Protease Inhibitors

Monitor peptide serves as a canonical reference for structure-activity relationship (SAR) studies of Kazal-type inhibitors due to its well-characterized reactive site. The indispensable role of Arg23 in trypsin inhibition, demonstrated by complete loss of activity in the [Ala23, Ala47] analog, provides a validated benchmark for mutagenesis studies [1]. The availability of synthetic monitor peptide with fully characterized disulfide linkages (established by Cf-252 ionization mass spectrometry and enzymatic digestion) enables its use as: (1) a positive control for trypsin inhibition assays, (2) a template for designing site-directed mutants to probe Kazal domain function, and (3) a reference standard for verifying the structural integrity of recombinant PSTI-family proteins [1]. Procurement of authentic monitor peptide with verified Arg23 integrity is critical for SAR studies requiring functional trypsin inhibitory activity.

Receptor Binding and Tissue Distribution Studies of CCK-Releasing Factors

Monitor peptide is uniquely characterized for its receptor binding parameters and tissue distribution profile, making it the reference ligand of choice for studies of CCK-releasing factor receptors. The defined Kd of 50 nM for binding to isolated rat small intestinal mucosal cells, the ∼53 kDa receptor identification, and the 3.7-4.4-fold higher binding affinity in liver versus small intestine provide quantitative benchmarks for receptor binding studies [1][2]. Applications include: (1) autoradiographic mapping of monitor peptide binding sites in tissue sections, (2) affinity crosslinking studies to identify and characterize the monitor peptide receptor, (3) investigation of hepatic monitor peptide function during acute-phase inflammatory responses, and (4) competitive binding assays to screen for potential receptor ligands [2][3]. The tissue-specific affinity differential is a distinguishing feature that requires authentic monitor peptide for reproducible binding studies.

Pancreatic Protection and Premature Zymogen Activation Studies

Monitor peptide (PSTI-I) exhibits a protective role in the pancreas by preventing trypsin-catalyzed premature activation of zymogens [1]. In biological assay systems, injections of PSTI-I display dose-dependent trypsinogen release from the pancreas, supporting a dual function of monitoring dietary protein in the gut (due to moderate trypsin affinity) and protecting the pancreas from autodigestion [1][2]. Applications include: (1) in vitro models of secretagogue-induced pancreatitis requiring PSTI-mediated protection, (2) studies of the feedback regulation of pancreatic enzyme secretion, and (3) transgenic expression studies where PSTI-I overexpression ameliorates pancreatitis severity [2]. The moderate affinity for trypsin—calibrated for reversible competition with dietary protein rather than irreversible inhibition—is a functional parameter distinguishing monitor peptide from high-affinity Kunitz-type inhibitors and is essential for physiological relevance in pancreatic protection studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for monitor peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.